Hydrogen-Bond Donor Capacity: Critical for Target Engagement vs. Non-Hydroxylated Analog
Methyl 4-hydroxy-1-benzofuran-5-carboxylate possesses one hydrogen-bond donor (the phenolic -OH), which is absent in the non-hydroxylated comparator methyl benzofuran-5-carboxylate (CAS 108763-47-9). In benzofuran-based HPPD inhibitors, the presence of a hydroxyl group capable of forming a key hydrogen bond with the enzyme's active site iron is essential for inhibitory activity; compounds lacking this donor show >10-fold reduction in potency [1]. This physicochemical difference is quantifiable via the hydrogen-bond donor count: 1 vs. 0.
| Evidence Dimension | Hydrogen-Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | 1 (phenolic -OH at C-4) |
| Comparator Or Baseline | Methyl benzofuran-5-carboxylate (CAS 108763-47-9): HBD = 0 |
| Quantified Difference | 1 vs. 0 HBD |
| Conditions | Calculated molecular property; validated by the presence of a free hydroxyl group in the target structure. |
Why This Matters
The hydrogen-bond donor is a prerequisite for target engagement in HPPD inhibitor design, making the non-hydroxylated analog a non-viable substitute for agrochemical intermediate procurement.
- [1] Ndikuryayo, F.; Kang, W.-M.; Wu, F.-X.; Yang, W.-C.; Yang, G.-F. Discovery of novel benzofuran scaffold as 4-hydroxyphenylpyruvate dioxygenase inhibitors. Pest Manag. Sci. 2020, 76 (7), 2499–2507. View Source
